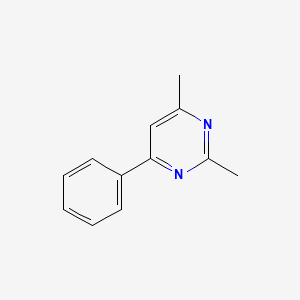

2,4-Dimethyl-6-phenylpyrimidine

Description

General Overview of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine (B92270), is a fundamental building block in the realm of chemical research. wikipedia.org This six-membered ring, containing two nitrogen atoms at positions 1 and 3, is a constituent of numerous biologically significant molecules. wikipedia.orgtandfonline.com The pyrimidine scaffold is of immense interest to medicinal chemists due to its diverse pharmacological activities, which include anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.gov Its prevalence in natural compounds and its ability to interact with biological targets have made it a privileged structure in drug discovery. nih.govnih.gov

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with varied biological activities. mdpi.comnih.gov Researchers have developed numerous synthetic methods to create functionalized pyrimidines, exploring their potential in treating a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders. gsconlinepress.comnih.govgsconlinepress.com The ability of the pyrimidine core to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in the design of novel therapeutic agents. nih.govmdpi.com

Historical Context and Significance of Pyrimidine Derivatives

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of alloxan, a pyrimidine derivative, in 1818. gsconlinepress.com However, the laboratory synthesis of a pyrimidine was not achieved until 1879. wikipedia.org A pivotal moment in understanding the significance of pyrimidines came with the discovery of their presence in nucleic acids. Uracil (B121893), thymine, and cytosine are three key pyrimidine bases that are integral components of DNA and RNA, the molecules responsible for storing and transmitting genetic information. researchgate.netbyjus.com

The recognition of pyrimidines as essential components of life spurred extensive research into their chemical and biological properties. researchgate.net This led to the discovery of other naturally occurring pyrimidine derivatives with vital roles, such as thiamine (B1217682) (vitamin B1). wikipedia.org In the 20th century, the therapeutic potential of synthetic pyrimidine derivatives was realized with the development of barbiturates, a class of drugs with sedative and hypnotic effects. researchgate.net Subsequently, a multitude of pyrimidine-based drugs have been developed, including anticancer agents like 5-fluorouracil (B62378) and antiviral drugs like zidovudine (B1683550) (AZT). wikipedia.orgresearchgate.netjacsdirectory.com The ongoing exploration of pyrimidine derivatives continues to yield new therapeutic agents for a wide range of medical conditions. gsconlinepress.comgsconlinepress.com

Research Landscape for 2,4-Dimethyl-6-phenylpyrimidine and Related Analogs

The research landscape for 2,4-Dimethyl-6-phenylpyrimidine and its related analogs is an active area of investigation, primarily driven by the versatile biological activities associated with the pyrimidine scaffold. While specific research on 2,4-Dimethyl-6-phenylpyrimidine itself is not as extensive as for some other pyrimidine derivatives, the broader class of substituted phenylpyrimidines is of significant interest in medicinal chemistry.

Studies have shown that the introduction of different substituents on the pyrimidine and phenyl rings can lead to a diverse range of pharmacological effects. For instance, various 2,4,6-trisubstituted pyrimidine analogs have demonstrated potent antimicrobial, antimalarial, and antifungal activities. researchgate.net The substitution pattern plays a crucial role in determining the biological target and efficacy of these compounds.

Recent research has focused on the design and synthesis of novel phenylpyrimidine derivatives as potential therapeutic agents. For example, a series of 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as novel antifungal agents targeting the CYP51 enzyme. nih.gov In another study, 2,4,5-trisubstituted pyrimidines were identified as potent dual inhibitors of plasmodial kinases, showing promise as antimalarial drug candidates. chemrxiv.org Furthermore, the synthesis of novel 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidine analogs has been explored for their antimicrobial activities. researchgate.net

The synthesis of these analogs often involves multi-step reactions, starting from readily available precursors. Common synthetic strategies include condensation reactions and subsequent modifications to introduce desired functional groups. researchgate.netresearchgate.net The characterization of these newly synthesized compounds is typically carried out using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 2,4-Dimethyl-6-phenylpyrimidine | C₁₂H₁₂N₂ | 184.241 | Foundational structure for analog synthesis |

| 2-Phenylpyrimidine derivatives | Varies | Varies | Antifungal agents targeting CYP51 nih.gov |

| 2,4,5-Trisubstituted pyrimidines | Varies | Varies | Dual inhibitors of plasmodial kinases (antimalarial) chemrxiv.org |

| 2,4-Bis(substituted phenoxy)-6-(phenylthio)pyrimidines | Varies | Varies | Antimicrobial agents researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiosubstituted derivatives | Varies | Varies | Plant growth-stimulating activity researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-8-12(14-10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQRNCSNSHLCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethyl 6 Phenylpyrimidine and Its Derivatives

Classical and Established Synthetic Routes for Pyrimidine (B1678525) Ring Formation

Traditional methods for pyrimidine synthesis have long been the foundation for creating these heterocyclic structures. These routes are characterized by their reliability and the use of readily available starting materials.

Cyclization Reactions via β-Dicarbonyl Compounds and N–C–N Donors

A prominent and classical method for synthesizing pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com In the context of 2,4-dimethyl-6-phenylpyrimidine, this would typically involve the reaction of acetylacetone (B45752) (a β-dicarbonyl compound) with benzamidine (B55565) (an N-C-N donor). This reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of the amidine attack the electrophilic carbonyl carbons of the acetylacetone, followed by dehydration to form the aromatic pyrimidine ring. mdpi.com

This approach has been modified to create a variety of substituted pyrimidines. For instance, using β-keto esters and amidines allows for the synthesis of pyrimidines with different substitution patterns. mdpi.com The reaction conditions for these cyclizations can vary, but they often involve heating the reactants in a suitable solvent, sometimes with a catalyst to facilitate the reaction.

Multicomponent Reactions (MCRs), including the Biginelli Reaction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.netscispace.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. researchgate.netresearchgate.net

The Biginelli reaction, first reported in 1891, is a classic example of an MCR used to synthesize dihydropyrimidinones from an aryl aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgorganic-chemistry.org While the classic Biginelli reaction yields dihydropyrimidines, modifications and related MCRs can lead to fully aromatic pyrimidines. researchgate.netnih.gov For instance, a one-pot, pseudo-five-component annulation of a methyl ketone, two aldehydes, and two equivalents of ammonium (B1175870) acetate (B1210297), catalyzed by triflic acid, can produce 2,4,6-triaryl pyrimidines. researchgate.net Another approach involves the reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base to yield 2-aminopyrimidines. derpharmachemica.com

The mechanism of the Biginelli reaction is generally understood to proceed through a series of bimolecular reactions, starting with the condensation of the aldehyde and urea, followed by the addition of the β-dicarbonyl compound and subsequent cyclization and dehydration. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type |

| Aryl aldehyde, β-ketoester, urea | Acid catalyst (e.g., HCl) | Dihydropyrimidinones |

| Methyl ketone, aldehydes, NH4OAc | TfOH, microwave irradiation | 2,4,6-Triaryl pyrimidines |

| Chalcone (B49325), guanidine hydrochloride | Base (e.g., KOH) | 2-Aminopyrimidines |

| Aldehyde, dimedone, urea/thiourea (B124793) | Microwave irradiation | Quinazolines |

Condensation Strategies Utilizing Carbonyls and Amines/Diamines

The condensation of carbonyl compounds with amines or diamines is a fundamental strategy in the synthesis of nitrogen-containing heterocycles, including pyrimidines. A common approach involves the reaction of chalcones (α,β-unsaturated ketones) with amidines or guanidines. researchgate.netajol.infonih.gov

For example, substituted chalcones can be condensed with guanidine carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to produce 2-amino-4,6-diarylpyrimidines. ajol.info The reaction involves the Michael addition of the amidine to the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The specific substituents on the chalcone and the choice of the N-C-N donor allow for the synthesis of a wide array of pyrimidine derivatives. derpharmachemica.comresearchgate.netnih.gov

Advanced and Sustainable Synthesis Protocols for Pyrimidine Scaffolds

In recent years, there has been a significant push towards developing more efficient, sustainable, and versatile methods for pyrimidine synthesis. These advanced protocols often utilize modern catalytic systems and innovative reaction pathways.

Direct Condensation Methods (e.g., Amides and Nitriles)

Direct condensation methods offer a more streamlined approach to pyrimidine synthesis by avoiding the pre-functionalization of starting materials. A notable example is the single-step synthesis of pyrimidine derivatives from the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process typically involves the activation of the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of a base, followed by the nucleophilic addition of the nitrile and subsequent annulation to form the pyrimidine ring. researchgate.netnih.gov This method is highly versatile and can be applied to a broad range of amides and nitriles. nih.gov

Another approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. researchgate.net This reaction proceeds through a pathway where the nitriles act as electrophiles, leading to the formation of C-C and C-N bonds. mdpi.com

Catalytic Approaches (e.g., Iridium-Catalyzed Processes)

The use of transition metal catalysts has revolutionized organic synthesis, and pyrimidine formation is no exception. Iridium-catalyzed reactions have emerged as a powerful tool for the sustainable and regioselective synthesis of pyrimidines. mdpi.comacs.org

One innovative method involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process occurs through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted and unsymmetrical pyrimidines with the liberation of water and hydrogen gas. acs.org The use of PN5P–Ir–pincer complexes as catalysts has proven to be highly efficient for this transformation. acs.org These catalytic systems offer a green and atom-economical route to complex pyrimidine structures from simple and readily available alcohol building blocks. mdpi.comacs.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages |

| Classical Cyclization | Use of β-dicarbonyls and amidines. | Well-established, reliable, readily available starting materials. |

| Multicomponent Reactions | Three or more components in one pot. | High efficiency, atom economy, diversity-oriented. |

| Condensation of Carbonyls/Amines | Reaction of chalcones with amidines/guanidines. | Versatile for synthesizing substituted aminopyrimidines. |

| Direct Condensation | Use of amides and nitriles. | Streamlined, avoids pre-functionalization. |

| Catalytic Approaches | Transition metal catalysis (e.g., Iridium). | Sustainable, regioselective, atom-economical. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of substituted pyrimidines, including 2,4,6-trisubstituted derivatives, has been well-documented, offering significant advantages in efficiency and throughput. nih.govrsc.orgacs.org

One of the key benefits of microwave-assisted synthesis is the rapid heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net For instance, a study on the parallel synthesis of 2,4,6-trisubstituted pyrimidines demonstrated the efficiency of this technique in generating a library of compounds in a significantly shorter timeframe than traditional methods. acs.org The general approach often involves the condensation of a β-dicarbonyl compound, or a suitable precursor, with an amidine or a related nitrogen-containing species. In the context of 2,4-dimethyl-6-phenylpyrimidine, this would typically involve the reaction of acetylacetone, benzamidine, and a suitable ammonia (B1221849) source under microwave irradiation.

Furthermore, microwave-assisted solid-phase synthesis has also been successfully employed for the preparation of trisubstituted pyrimidines. researchgate.net This technique combines the benefits of microwave heating with the advantages of solid-phase synthesis, such as simplified purification and the ability to drive reactions to completion using excess reagents. researchgate.net A notable example involved the immobilization of guanidine on a resin, followed by reaction with an appropriate precursor and subsequent cleavage to yield the desired pyrimidine derivative. This microwave-assisted solid-phase approach significantly reduced the total reaction time from over 20 hours to just 40 minutes. researchgate.net

The table below summarizes representative findings on the advantages of microwave-assisted synthesis for pyrimidine derivatives.

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

| Bis-pyrimidine synthesis | 6-15 hours | 10-15 minutes | 10-15% | nih.gov |

| Pyrimidine-chromen-2-one synthesis | ~800 minutes | 15 minutes | 20-25% | nih.gov |

| Solid-phase pyrimidine synthesis | 21 hours | 40 minutes | Considerable | researchgate.net |

These examples underscore the transformative impact of microwave technology on the synthesis of complex heterocyclic systems like 2,4-dimethyl-6-phenylpyrimidine and its analogs, enabling more rapid and efficient exploration of their chemical space.

Solvent-Free and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, emphasizing the reduction or elimination of hazardous substances. Solvent-free reactions and the use of environmentally benign solvents are central to this paradigm shift. Several innovative and eco-friendly methods have been developed for the synthesis of substituted pyrimidines.

A notable example is the metal- and solvent-free synthesis of substituted pyrimidines via an ammonium iodide (NH₄I)-promoted three-component tandem reaction. acs.orgacs.org This protocol involves the reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to afford a wide range of pyrimidine derivatives in good yields. The absence of both metal catalysts and organic solvents makes this method particularly attractive from an environmental and economic perspective. acs.orgacs.org This approach could be adapted for the synthesis of 2,4-dimethyl-6-phenylpyrimidine by utilizing acetophenone (B1666503) as the ketone component.

Another environmentally friendly approach is the base-catalyzed cyclotrimerization of nitriles under solvent-free conditions. rsc.org This method has been successfully applied to the synthesis of 4-amino-2,6-bis(azol-1-ylmethyl)-5-(azol-1-yl)pyrimidines. The use of a milder base and the absence of a solvent not only reduce the environmental impact but also mitigate the risks associated with high-pressure reactions. rsc.org

The use of deep eutectic solvents (DESs) represents another promising green chemistry approach. For instance, a DES composed of glucose and urea has been effectively used as a reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org Although not directly applied to pyrimidine synthesis in the cited study, this demonstrates the potential of biodegradable and inexpensive DESs as alternatives to volatile organic solvents in heterocyclic synthesis.

The following table highlights key features of some environmentally conscious methodologies for pyrimidine synthesis.

| Methodology | Key Features | Starting Materials Example | Reference |

| NH₄I-promoted tandem reaction | Metal- and solvent-free, broad substrate scope | Ketones, NH₄OAc, DMF-DMA | acs.orgacs.org |

| Base-catalyzed cyclotrimerization | Solvent-free, milder base | Azolylacetonitriles | rsc.org |

| Deep Eutectic Solvent (DES) medium | Biodegradable, inexpensive solvent | Aldehyde, amine, β-ketoester (general) | asianpubs.org |

These methodologies showcase the growing trend towards sustainable and responsible chemical synthesis, offering viable and efficient routes to valuable pyrimidine scaffolds.

Strategies for Derivatization and Structural Diversification of Pyrimidine Nuclei

The functionalization and structural modification of the pyrimidine core are crucial for modulating the physicochemical properties and biological activities of its derivatives. This section delves into strategies for introducing diverse functional groups, achieving regioselective modifications, and undertaking skeletal transformations to generate novel pyrimidine-based structures.

Introduction of Diverse Functional Groups and Linkers

The introduction of various functional groups and linkers onto the pyrimidine ring is a key strategy for creating libraries of compounds with diverse properties. C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic rings, including pyrimidines, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govethz.chsigmaaldrich.com

For instance, the pyrimidine ring can serve as a directing group to guide the meta-C-H functionalization of attached aromatic rings. nih.gov This strategy allows for the introduction of a wide range of substituents at a position that is often difficult to access through classical electrophilic aromatic substitution.

Direct amination of the pyrimidine ring is another important transformation. Methods for the C2-selective amination of pyrimidines have been developed, providing access to 2-aminopyrimidine (B69317) derivatives, which are prevalent motifs in bioactive molecules. nih.gov The synthesis of 2,4-diamino-6-substituted pyrimidines has also been reported, further expanding the chemical space of functionalized pyrimidines.

Regioselective Functionalization Techniques

Controlling the position of substitution on the pyrimidine ring is a significant challenge in synthetic chemistry. The development of regioselective functionalization techniques is therefore of paramount importance.

One successful strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions on di- or poly-halogenated pyrimidines. For example, in 2,4-dichloropyrimidine, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This inherent reactivity difference can be exploited to achieve regioselective substitution at C-4, followed by a second substitution at C-2. justia.com A patent has described a novel method for the regioselective synthesis of 2,4-disubstituted pyrimidines using this sequential SNAr approach. justia.com

The use of protecting or blocking groups is another effective method for achieving regioselectivity. A temporary protecting group can be introduced at one position to direct functionalization to another. For example, an isopropylsulfanyl group has been used as a temporary protecting group at the C-4 position of a pyrido[3,2-d]pyrimidine (B1256433) to allow for selective functionalization at the C-2 position. nih.gov Similarly, the concept of using a maleate-derived blocking group to control the regioselective Minisci-type alkylation at the C-4 position of pyridines offers a strategic blueprint that could be adapted for pyrimidine systems. nih.govchemrxiv.org

Directing groups are also instrumental in achieving regioselective C-H functionalization. nih.govrsc.orgmdpi.com By coordinating to a metal catalyst, a directing group can position the catalyst in close proximity to a specific C-H bond, leading to its selective activation and subsequent functionalization. The pyrimidine ring itself can act as a directing group, facilitating the functionalization of appended substituents. nih.gov

The following table summarizes some key strategies for the regioselective functionalization of pyrimidines.

| Strategy | Principle | Example Application | Reference |

| Sequential SNAr | Exploiting differential reactivity of leaving groups | Regioselective synthesis of 2,4-disubstituted pyrimidines | justia.com |

| Protecting/Blocking Groups | Temporarily masking a reactive site | C-4 protection for C-2 functionalization of pyrido[3,2-d]pyrimidines | nih.gov |

| Directing Groups | Guiding a catalyst to a specific C-H bond | Pyrimidine as a meta-directing group for arene functionalization | nih.gov |

These techniques provide chemists with a powerful toolkit for the precise and controlled synthesis of complex pyrimidine derivatives.

Skeletal Transformation for Conformationally Diverse Pyrimidine-Embedded Structures

Beyond simple functionalization, the alteration of the core heterocyclic framework through skeletal transformations offers a pathway to novel and conformationally diverse molecular architectures. rsc.orgrsc.org This approach is particularly valuable for creating three-dimensional structures that can better mimic natural products and interact with biological targets in unique ways.

A powerful strategy involves the design and synthesis of pyrimidine-embedded medium/macro- and bridged cyclic scaffolds. nih.gov This can be achieved through a series of reactions that lead to ring expansion or the formation of bridges across the pyrimidine core. For example, a gold-catalyzed C-C bond cleavage reaction has been utilized to expand a ring fused to the pyrimidine, leading to flexible macrocycles. nih.gov Such transformations allow for the creation of a collection of molecules with significant conformational and shape diversity, moving away from the typically flat structures of simple pyrimidines. nih.gov

Skeletal editing, which involves the insertion, deletion, or exchange of atoms within the heterocyclic ring, is another innovative approach. For instance, pyrimidines have been successfully converted into pyrazoles through a formal one-carbon deletion. researchgate.net This transformation proceeds under mild conditions and allows for the simultaneous regioselective introduction of a substituent on the resulting pyrazole (B372694) ring. researchgate.net More recently, a two-atom swap skeletal editing strategy has been developed to convert pyrimidines into pyridines. chinesechemsoc.org This method involves a two-step, one-pot process of activation followed by nucleophilic addition and rearrangement, and has been applied to the late-stage functionalization of bioactive molecules. chinesechemsoc.org

These skeletal transformation strategies are at the forefront of modern synthetic chemistry, enabling the exploration of previously inaccessible chemical space and the generation of molecular libraries with high structural and conformational diversity. rsc.orgrsc.orgnih.gov

Reactivity and Reaction Mechanisms of 2,4 Dimethyl 6 Phenylpyrimidine Scaffolds

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is characterized by a general π-electron deficiency, which makes it susceptible to nucleophilic attack. wikipedia.orgyoutube.com The electron-withdrawing nature of the two nitrogen atoms significantly lowers the electron density at the carbon atoms of the ring, particularly at positions 2, 4, and 6. wikipedia.orgyoutube.com Consequently, these positions are prone to nucleophilic substitution reactions. In the case of 2,4-dimethyl-6-phenylpyrimidine, the presence of methyl groups at positions 4 and 6 and a phenyl group at position 2 influences this reactivity.

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. wikipedia.org However, such reactions can occur at the C-5 position, which is comparatively less electron-deficient. wikipedia.org The success of electrophilic substitutions like nitration and halogenation often requires the presence of electron-donating groups on the ring to activate it. youtube.com For instance, the presence of a hydroxyl group can facilitate nitration. youtube.com

| Position | Reactivity Type | Influencing Factors |

| C-2, C-4, C-6 | Nucleophilic | π-deficient nature of the pyrimidine ring. wikipedia.orgyoutube.com |

| C-5 | Electrophilic | Less electron-deficient compared to other ring carbons. wikipedia.org |

Ring Cleavage and Addition Reactions of Pyrimidine Derivatives

Under certain conditions, the pyrimidine ring can undergo cleavage or addition reactions, often as a consequence of reduced resonance stabilization. wikipedia.org Acid-catalyzed ring-cleavage has been observed in some pyrimidine derivatives. rsc.org For example, treatment of certain 6-chloro-4-dialkylamino-5-nitropyrimidines with acid can lead to the opening of the pyrimidine ring. rsc.org The quaternization of a nitrogen atom in the pyrimidine ring can also make the molecule more susceptible to nucleophilic attack, potentially leading to ring transformations. wur.nl

Nucleophilic addition reactions can also occur. For instance, the addition of a cyanide ion to 6-substituted 1,3-dimethyl-5-nitrouracils has been reported to yield stable 5,6-dihydrouracil derivatives. rsc.org The stability of the pyrimidine ring in 2,4-dimethyl-6-phenylpyrimidine would be challenged under harsh reaction conditions that favor such transformations.

Condensation Reactions Involving Active Methyl Groups (e.g., Aldol-Type)

The methyl groups at the C-4 and C-6 positions of the 2,4-dimethyl-6-phenylpyrimidine scaffold are considered active methyl groups. Their protons are acidic due to the electron-withdrawing nature of the pyrimidine ring and can be removed by a base to form a carbanion. This carbanion can then act as a nucleophile in condensation reactions, such as the aldol-type condensation. acs.orgwikipedia.org

A notable example is the vinylogous aldol (B89426) condensation of dihydropyrimidin-2(1H)-ones, where the C-6 methyl group reacts with aryl aldehydes in the presence of an iron catalyst. acs.org This reactivity allows for the functionalization of the methyl groups and the synthesis of more complex structures. The general mechanism of a base-catalyzed aldol condensation involves the formation of an enolate intermediate which then attacks a carbonyl compound. wikipedia.org

| Reaction Type | Key Feature | Example |

| Aldol-Type Condensation | Activation of methyl groups at C-4 and C-6. | Reaction with aldehydes to form vinylogous pyrimidines. acs.org |

Michael Addition Processes in Pyrimidine Chemistry

Pyrimidine derivatives can participate in Michael addition reactions, acting as either Michael donors or acceptors. rsc.orgmdpi.comresearchgate.net In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. The pyrimidine ring itself, or a substituent with an available lone pair, can act as the nucleophile (Michael donor).

For instance, lipase-catalyzed Michael addition of pyrimidine derivatives to acrylates has been demonstrated. rsc.org Similarly, barbituric acid and its derivatives can undergo Michael addition to nitroalkenes. researchgate.net These reactions provide a versatile method for carbon-carbon and carbon-heteroatom bond formation in pyrimidine chemistry. The reactivity of 2,4-dimethyl-6-phenylpyrimidine in such processes would depend on the specific reaction conditions and the nature of the Michael acceptor.

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of the pyrimidine scaffold can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. niscpr.res.in These reactions are valuable for the synthesis of novel compounds with potential biological activities. The formation of an intramolecular hydrogen bond can facilitate a pseudo-cyclization, influencing the molecule's conformation and reactivity. acs.orgrti.org

Pyrimidine rings can also undergo rearrangement reactions. A well-known example is the Dimroth rearrangement, which involves the translocation of two heteroatoms within the heterocyclic system, often under basic or acidic conditions. wikipedia.orgucl.ac.uk This can sometimes be an undesired side reaction, leading to structural misassignments. ucl.ac.uk Other novel rearrangements of pyrimidines to different heterocyclic systems, such as s-triazines, have also been reported. acs.org

| Process | Description |

| Intramolecular Cyclization | Formation of a new ring by a reaction between two parts of the same pyrimidine-containing molecule. niscpr.res.in |

| Dimroth Rearrangement | Translocation of heteroatoms within the pyrimidine ring system. wikipedia.orgucl.ac.uk |

Oxidative and Reductive Transformations of Pyrimidine Systems

The pyrimidine ring in 2,4-dimethyl-6-phenylpyrimidine can undergo both oxidative and reductive transformations. Oxidation, often with peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of pyrimidine N-oxides. clockss.org However, the oxidation of pyrimidines with a free 6-position can sometimes lead to oxidative degradation of the ring. clockss.org In the case of 2,4-disubstituted pyrimidines, an unexpected oxidative ring contraction to form imidazole (B134444) derivatives has been observed alongside N-oxide formation. clockss.org

Reduction of the pyrimidine ring can also be achieved. For example, catalytic hydrogenation can lead to the formation of tetrahydropyrimidine. wikipedia.org The reductive catabolism of pyrimidines is a known metabolic pathway in various organisms, involving enzymes like dihydropyrimidine (B8664642) dehydrogenase. umich.edunih.govresearchgate.net For 2,4-dimethyl-6-phenylpyrimidine, reduction would likely yield the corresponding dihydropyrimidine derivative.

| Transformation | Reagents/Conditions | Products |

| Oxidation | m-CPBA, H₂O₂ | Pyrimidine N-oxides, Imidazoles clockss.org |

| Reduction | Catalytic Hydrogenation | Dihydropyrimidines, Tetrahydropyrimidines wikipedia.org |

Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Dimethyl 6 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a complete structural map of 2,4-Dimethyl-6-phenylpyrimidine can be assembled.

The ¹H NMR spectrum of 2,4-Dimethyl-6-phenylpyrimidine provides information on the number of distinct proton environments, their chemical shifts, and their coupling interactions. The ¹³C NMR spectrum complements this by identifying the number of unique carbon environments.

In a study monitoring the synthesis of a deuterated analogue, 2,4-dimethyl-6-phenylpyrimidine-d₅, specific spectral regions were identified for the key structural components. The chemical shifts for the non-deuterated pyrimidine (B1678525) and methyl portions are expected to be virtually identical to the standard compound. The aliphatic region, containing the methyl protons, was centered around 2.2 ppm for ¹H NMR and 28.7 ppm for ¹³C NMR. Current time information in Torrance County, US. The aromatic region, encompassing the pyrimidine ring proton and the phenyl group protons, was observed around 7.49 - 8.81 ppm in the ¹H spectrum. Current time information in Torrance County, US. The corresponding pyrimidine and phenyl carbons resonate in a ¹³C NMR window centered near 117.4 ppm. Current time information in Torrance County, US.

The expected signals for 2,4-Dimethyl-6-phenylpyrimidine are:

Phenyl Protons: A multiplet in the aromatic region (typically ~7.4-8.2 ppm) integrating to 5 protons.

Pyrimidine Proton: A singlet for the lone proton on the pyrimidine ring (H5), expected to be in the aromatic region.

Methyl Protons: Two distinct singlets in the aliphatic region (~2.0-3.0 ppm), each integrating to 3 protons, corresponding to the methyl groups at the C2 and C4 positions.

The ¹³C NMR spectrum would show distinct signals for the two methyl carbons, the carbons of the phenyl ring, and the four unique carbons of the pyrimidine ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for 2,4-Dimethyl-6-phenylpyrimidine

| Atom Type | Nucleus | Expected Chemical Shift (δ) ppm | Notes |

| Phenyl Protons | ¹H | ~7.4 - 8.2 | Multiplet, 5H |

| Pyrimidine Proton (H5) | ¹H | ~7.5 - 8.5 | Singlet, 1H |

| Methyl Protons (C2-CH₃, C4-CH₃) | ¹H | ~2.2 | Two singlets, 3H each |

| Pyrimidine & Phenyl Carbons | ¹³C | ~110 - 170 | Includes quaternary and CH carbons |

| Methyl Carbons | ¹³C | ~28 | Two distinct signals |

To establish the precise connectivity between protons and carbons, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For 2,4-Dimethyl-6-phenylpyrimidine, this would primarily show correlations among the protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). No cross-peaks would be expected between the methyl singlets, the pyrimidine singlet, or the phenyl group protons, confirming their isolated spin systems.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (2-3 bond) correlations between proton and carbon atoms, which is essential for assembling the molecular skeleton. Key expected HMBC correlations for 2,4-Dimethyl-6-phenylpyrimidine include:

Correlations from the protons of the C4-methyl group to the C4, C5, and potentially C2 carbons of the pyrimidine ring.

Correlations from the protons of the C2-methyl group to the C2 and potentially C4 carbons.

Correlations from the pyrimidine H5 proton to the C4 and C6 carbons.

Correlations from the ortho-protons of the phenyl ring to the C6 carbon of the pyrimidine ring, unequivocally linking the phenyl substituent to the heterocyclic core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. Real-time monitoring of the synthesis of a deuterated analogue utilized ultrafast HSQC to track the appearance of intermediates and the final product, correlating proton signals with their directly bonded carbons in the aliphatic (methyl) and aromatic (pyrimidine) regions. Current time information in Torrance County, US. For the title compound, HSQC would show a cross-peak between the pyrimidine H5 proton and the C5 carbon, as well as cross-peaks for each proton-carbon pair within the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, provides insight into the functional groups and bond vibrations within the molecule.

The FTIR spectrum of 2,4-Dimethyl-6-phenylpyrimidine is expected to be characterized by absorption bands corresponding to its aromatic and heterocyclic components. Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching from the phenyl and pyrimidine rings would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: A series of strong to medium bands between 1400 and 1650 cm⁻¹ are characteristic of the C=N and C=C bond stretching vibrations within the pyrimidine and phenyl rings.

Ring Vibrations: Phenyl ring "breathing" modes typically appear as sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted rings would be present in the fingerprint region (below 1400 cm⁻¹). Specifically, strong bands in the 690-770 cm⁻¹ range often indicate monosubstituted benzene rings.

Table 2: Predicted Key FTIR Bands for 2,4-Dimethyl-6-phenylpyrimidine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl & Pyrimidine Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups |

| C=N / C=C Stretch | 1400 - 1650 | Pyrimidine & Phenyl Rings |

| C-H Out-of-Plane Bend | 690 - 770 | Monosubstituted Phenyl Ring |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 2,4-Dimethyl-6-phenylpyrimidine, the Raman spectrum would be expected to show:

A strong band for the symmetric ring "breathing" vibration of the phenyl group, typically around 1000 cm⁻¹.

Prominent signals for the C=C and C=N stretching vibrations within the aromatic systems, which are often strong in Raman spectra.

C-H stretching vibrations from both the aromatic rings and methyl groups.

Analysis of the related compound 2-amino-4,6-dimethyl pyrimidine shows characteristic Raman signals for aromatic C-H stretching (around 3093 cm⁻¹) and C-H in-plane bending (around 1109 cm⁻¹), which are indicative of the types of signals expected for the title compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 2,4-Dimethyl-6-phenylpyrimidine (molecular formula: C₁₂H₁₂N₂), the monoisotopic mass is 184.1000 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 184. The fragmentation pattern would likely involve the following characteristic losses:

Loss of a hydrogen radical ([M-1]⁺): Formation of a stable cation at m/z = 183.

Loss of a methyl radical ([M-15]⁺): Cleavage of one of the methyl groups to form a stable ion at m/z = 169. This is often a significant fragment.

Loss of acetonitrile ([M-41]⁺): A common fragmentation pathway for methyl-substituted pyrimidines involves a ring rearrangement and elimination of acetonitrile (CH₃CN), which would lead to a fragment at m/z = 143.

Phenyl Cation: A peak at m/z = 77 corresponding to the C₆H₅⁺ cation.

Table 3: Predicted Mass Spectrometry Fragments for 2,4-Dimethyl-6-phenylpyrimidine

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 184 | [M]⁺˙ | [C₁₂H₁₂N₂]⁺˙ | Molecular Ion |

| 183 | [M-H]⁺ | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen radical |

| 169 | [M-CH₃]⁺ | [C₁₁H₉N₂]⁺ | Loss of a methyl radical |

| 143 | [M-CH₃CN]⁺˙ | [C₁₀H₉N]⁺˙ | Loss of acetonitrile from the ring |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Despite a thorough search of available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for 2,4-Dimethyl-6-phenylpyrimidine could not be located. The absence of such data means that crystallographic parameters including the unit cell dimensions, space group, and detailed atomic coordinates for this specific molecule have not been publicly reported.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the optimized geometry of the 2,4-Dimethyl-6-phenylpyrimidine molecule in the gaseous phase. Such theoretical studies can provide estimations of bond lengths and angles. For instance, one would anticipate the pyrimidine ring to be largely planar, with the phenyl group exhibiting some degree of torsional freedom relative to the pyrimidine core. The supramolecular structure would likely be influenced by weak intermolecular interactions, such as C-H···π stacking between the phenyl and pyrimidine rings of adjacent molecules. However, without experimental crystallographic data, these structural aspects remain theoretical.

Table 1: Hypothetical Crystallographic Data for 2,4-Dimethyl-6-phenylpyrimidine

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Note: This table indicates the type of data that would be obtained from an X-ray diffraction study; however, no experimental data has been found for 2,4-Dimethyl-6-phenylpyrimidine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) provide information about the electronic structure and the extent of conjugation within the molecule.

For 2,4-Dimethyl-6-phenylpyrimidine, the presence of both a phenyl group and a pyrimidine ring, which are aromatic systems, suggests that the molecule will exhibit characteristic UV-Vis absorption bands. The conjugation between the phenyl and pyrimidine rings allows for π → π* electronic transitions, which are typically observed in the UV region. The exact position and intensity of these absorption bands are sensitive to the solvent environment.

Table 2: Expected UV-Vis Absorption Characteristics for 2,4-Dimethyl-6-phenylpyrimidine

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π | 200 - 300 | Data not available |

| n → π | > 300 (likely weak) | Data not available |

Note: This table is based on general principles of UV-Vis spectroscopy for aromatic and heterocyclic compounds, as specific experimental data for 2,4-Dimethyl-6-phenylpyrimidine is not available.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

The molecular formula for 2,4-Dimethyl-6-phenylpyrimidine is C12H12N2. From this formula, the theoretical elemental composition can be calculated. The empirical formula is the simplest ratio of the atoms, which in this case is C6H6N.

Theoretical Elemental Composition: To calculate the theoretical elemental percentages, the molar mass of the compound and the atomic masses of its constituent elements are used.

Molecular Weight of C12H12N2 = (12 * 12.011) + (12 * 1.008) + (2 * 14.007) = 144.132 + 12.096 + 28.014 = 184.242 g/mol .

Carbon (C): (12 * 12.011 / 184.242) * 100% = 78.24%

Hydrogen (H): (12 * 1.008 / 184.242) * 100% = 6.57%

Nitrogen (N): (2 * 14.007 / 184.242) * 100% = 15.20%

While no specific experimental results from the elemental analysis of a synthesized sample of 2,4-Dimethyl-6-phenylpyrimidine were found in the surveyed literature, the theoretical values provide a benchmark for the expected composition.

Table 3: Elemental Analysis Data for 2,4-Dimethyl-6-phenylpyrimidine (C12H12N2)

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon | 78.24% | Data not available |

| Hydrogen | 6.57% | Data not available |

| Nitrogen | 15.20% | Data not available |

In-Depth Theoretical and Computational Chemistry Studies of 2,4-Dimethyl-6-phenylpyrimidine Have Not Been Extensively Reported in Publicly Available Research

The search for data on 2,4-Dimethyl-6-phenylpyrimidine did not yield specific findings for Density Functional Theory (DFT) investigations, Time-Dependent Density Functional Theory (TD-DFT) for excited states, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis for intermolecular interactions, or Non-Linear Optical (NLO) property computations. Furthermore, no specific molecular modeling or simulation studies for this particular compound were identified.

While the field of computational chemistry has seen extensive research on various pyrimidine derivatives, the direct application of these theoretical methods to 2,4-Dimethyl-6-phenylpyrimidine has not been a prominent subject in the accessible scientific literature. Studies on similar but distinct molecules, such as other substituted phenylpyrimidines or dimethylpyrimidines, exist. However, the specific electronic and molecular properties are unique to each compound, and extrapolating data from related molecules would not provide a scientifically accurate account for 2,4-Dimethyl-6-phenylpyrimidine and would fall outside the strict constraints of the requested article.

The fundamental principles of the requested analytical methods are well-established in theoretical and computational chemistry:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of excited states.

Frontier Molecular Orbital (FMO) Theory utilizes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic transitions of a molecule.

Natural Bond Orbital (NBO) Analysis is a method for studying charge transfer, and intermolecular and intramolecular interactions.

Non-Linear Optical (NLO) Property Computations are used to predict the potential of a molecule for applications in optical technologies.

Without specific research on 2,4-Dimethyl-6-phenylpyrimidine, the quantitative data required to populate the sections and subsections of the requested article, including data tables and detailed research findings, remains unavailable. Further research and publication in this specific area would be necessary to fulfill such a detailed request.

Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 6 Phenylpyrimidine

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the binding of a ligand to the active site of a protein. For a compound like 2,4-Dimethyl-6-phenylpyrimidine, molecular docking could be employed to explore its potential interactions with various biological targets.

Studies on similar pyrimidine (B1678525) derivatives have shown their potential to act as inhibitors for a range of enzymes, including various kinases. For instance, molecular docking studies have been instrumental in identifying pyrimidine-based compounds as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. The docking process involves preparing the 3D structure of the ligand (2,4-Dimethyl-6-phenylpyrimidine) and the target protein, followed by a search algorithm that generates various binding poses of the ligand in the protein's active site. These poses are then scored based on a scoring function that estimates the binding affinity.

A hypothetical molecular docking study of 2,4-Dimethyl-6-phenylpyrimidine against a protein kinase could yield data such as binding energy (often represented as a docking score) and key interacting amino acid residues. Lower binding energies typically indicate a more favorable interaction. The interactions could include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the phenyl and pyrimidine rings of the ligand and the amino acid residues of the protein.

Table 1: Illustrative Molecular Docking Results for 2,4-Dimethyl-6-phenylpyrimidine with a Hypothetical Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU25, VAL33, ALA46, LYS48, GLU65, LEU88, PHE90 |

| Hydrogen Bonds | GLU65 (with N1 of pyrimidine) |

| Hydrophobic Interactions | LEU25, VAL33, ALA46, LEU88 |

| Pi-Pi Stacking | PHE90 (with phenyl ring) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from a molecular docking study.

In Silico Pharmacophore Modeling and Virtual Screening for Active Compounds

Pharmacophore modeling is another cornerstone of computer-aided drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For 2,4-Dimethyl-6-phenylpyrimidine, a pharmacophore model could be developed based on its structure and potential interactions with a target. Research on 2-phenylpyrimidine (B3000279) analogues has successfully employed pharmacophore modeling to identify selective inhibitors of phosphodiesterase 4B (PDE4B) nih.govsemanticscholar.orgdntb.gov.ua. A similar approach could be applied to our compound of interest. The model would likely include features such as an aromatic ring (the phenyl group), a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine ring), and hydrophobic features (the methyl groups).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore's features. This process, known as virtual screening, can efficiently identify a diverse set of potential hit compounds for further experimental testing.

Table 2: Potential Pharmacophoric Features of 2,4-Dimethyl-6-phenylpyrimidine

| Feature | Description |

| Aromatic Ring (AR) | Phenyl group |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the pyrimidine ring |

| Hydrophobic (HY) | Two methyl groups |

Chemoinformatic Analysis for Conformational and Shape Diversity

Chemoinformatics involves the use of computational methods to analyze chemical information. In the context of drug discovery, chemoinformatic analysis can be used to assess the conformational flexibility and shape diversity of a molecule. The three-dimensional shape of a molecule is crucial for its interaction with biological targets.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides methods to predict the reactivity of molecules and to elucidate potential reaction mechanisms. For a molecule like 2,4-Dimethyl-6-phenylpyrimidine, quantum mechanical calculations could be used to determine its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information can help in predicting its susceptibility to nucleophilic or electrophilic attack, and thus its potential metabolic fate.

The pyrimidine ring is known to be susceptible to certain metabolic reactions, and the phenyl group can undergo hydroxylation. Computational models could predict the most likely sites of metabolism on the 2,4-Dimethyl-6-phenylpyrimidine structure, which is valuable information for understanding its potential biotransformation in a biological system. For instance, the reactivity of substituted pyrimidines with nucleophiles has been a subject of study, providing a basis for predicting the behavior of this specific compound . The de novo synthesis pathway of pyrimidines is also a well-understood process that can be computationally modeled creative-proteomics.comnih.govnih.govfrontiersin.org.

ADME Prediction Analysis for Design Optimization

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical determinants of a drug's efficacy and safety. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. These models use the chemical structure of a molecule to predict various physicochemical and pharmacokinetic properties.

For 2,4-Dimethyl-6-phenylpyrimidine, a variety of ADME parameters can be predicted using computational tools. These predictions can guide the optimization of the molecule's structure to improve its drug-like properties. For example, if the predicted aqueous solubility is low, chemical modifications could be suggested to improve it. Similarly, if the molecule is predicted to be a substrate for a specific metabolic enzyme, this could inform potential drug-drug interactions. Numerous studies on pyrimidine derivatives have included in silico ADME predictions to assess their drug-likeness mdpi.comnih.govnih.gov.

Table 3: Predicted ADME Properties for 2,4-Dimethyl-6-phenylpyrimidine

| Property | Predicted Value | Significance |

| Molecular Weight | 184.24 g/mol | Within the range for good oral bioavailability (Lipinski's rule) |

| LogP (octanol/water) | 2.8 | Indicates good membrane permeability |

| Aqueous Solubility | Moderately soluble | Affects absorption and formulation |

| Human Intestinal Absorption | High | Suggests good absorption from the gut |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | Suggests good drug-likeness |

Note: The data in this table are predicted values from computational models and serve as an estimation of the compound's properties.

Applications in Chemical Science and Technology Excluding Clinical/safety

Supramolecular Chemistry and Self-Assembly of Pyrimidine (B1678525) Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Phenylpyrimidine derivatives are adept at forming ordered, self-assembled structures through a variety of these weak interactions, leading to the development of novel materials and complex molecular architectures.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a critical force in directing the assembly of molecules into well-defined crystal structures. In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while substituent groups can act as donors. For instance, in the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, a complex network of hydrogen bonds between the pyrimidine cation and nitrate anions dictates the formation of a one-dimensional supramolecular assembly. nih.gov Similarly, studies on 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveal a dimeric arrangement consolidated by N—H⋯N hydrogen-bonding interactions. nih.gov These interactions are fundamental to crystal engineering, allowing for the rational design of solid-state materials with desired physical properties. The precise arrangement of molecules, governed by these hydrogen bonds, influences characteristics such as stability, solubility, and even optical behavior.

π-π Stacking Interactions and Self-Assembled Architectures

Aromatic rings, like the phenyl and pyrimidine rings in 2,4-Dimethyl-6-phenylpyrimidine, can interact through π-π stacking. libretexts.org These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of the rings, are crucial for the stability of many self-assembled structures. nih.gov The tendency for π-π stacking is a significant factor in both biological systems, such as the structure of DNA, and in the design of synthetic materials. nih.govnih.gov

Development of Organic Light-Emitting Materials

The electron-accepting properties of the pyrimidine core make phenylpyrimidine derivatives highly suitable for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com These compounds can be incorporated as building blocks in phosphorescent and fluorescent emitters, as well as in host and electron-transporting materials. researchgate.netspiedigitallibrary.org

Research into phenylpyrimidine derivatives for OLEDs has shown promising results. By attaching different donor moieties, such as triphenylamine, to a phenylpyrimidine acceptor core, scientists have synthesized emitters for OLEDs that can achieve high thermal stability and external quantum efficiencies (EQE) of up to 10.6%. mdpi.comnih.gov The design of these molecules allows for the efficient utilization of triplet excitons, which is a key challenge in OLED technology. mdpi.com The specific substitutions on the phenyl and pyrimidine rings can tune the emission color, leading to materials that emit in the blue to green-blue spectral range. mdpi.com

| Compound | Donor Moiety | Max. External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|---|

| PP1 | Triphenylamino | Up to 10.6% | Blue |

| PP2 | 4,4′-dimethoxytriphenylamino | Up to 10.6% | Green-Blue |

Table based on data for phenylpyrimidine derivatives, demonstrating the potential of this class of compounds in OLED applications. mdpi.com

Catalysis and Coordination Chemistry of Pyrimidine-Based Ligands

The nitrogen atoms in the pyrimidine ring are capable of coordinating with metal ions, making pyrimidine derivatives excellent ligands for the synthesis of metal complexes. These complexes can exhibit interesting structural properties and, importantly, catalytic activity.

Design and Synthesis of Pyrimidine-Derived Ligands for Metal Complexes

The synthesis of pyrimidine-based ligands is a field of active research, with various methods developed to create molecules capable of forming stable and functional metal complexes. researchgate.net A common strategy involves the cyclization of an amidine with a substituted propenone to construct the pyrimidine core, followed by further functionalization. researchgate.net For example, a pyrimidine-derived oxime ligand, 3-[(4,6-dimethyl-pyrimidine-2-yl)-hydrazono]-butan-2-one oxime (Pymox), was synthesized and used to create zinc(II) metal complexes with distinct structural properties depending on the anion present. acs.org

Researchers have synthesized a wide array of pyrimidine Schiff base ligands and their transition metal complexes with elements like Cu(II), Ni(II), Co(II), and Pd(II). researchgate.netepa.govresearchgate.net The resulting complexes are characterized to understand their geometry and electronic properties, which are crucial for their potential applications. researchgate.netekb.eg

Catalytic Activity in Organic Transformations and Polymerization

Metal complexes featuring pyrimidine-based ligands have demonstrated significant potential as catalysts in various organic reactions. For instance, ruthenium complexes supported by bidentate P^N ligands have been shown to catalyze the synthesis of pyrimidines and other N-heterocycles through acceptorless dehydrogenative coupling pathways. acs.org Similarly, manganese(I) complexes with benzimidazole-pyridine ligands are highly effective in synthesizing substituted pyrimidines and quinolines from alcohol precursors. acs.org

These catalytic systems are valuable for their efficiency and for enabling the formation of complex molecules from simpler starting materials. mdpi.com While direct studies on the catalytic use of 2,4-Dimethyl-6-phenylpyrimidine complexes are not widely reported, the broader class of pyridine-pyrimidine amides has been investigated as inhibitors of microtubule polymerization, indicating the diverse roles these scaffolds can play, although this specific application verges on the biological. nih.gov The development of new pyrimidine-based catalysts continues to be an important area of research for enabling more sustainable and efficient chemical synthesis. rsc.org

Agrochemical Research and Development Utilizing Pyrimidine Scaffolds

Pyrimidine derivatives have become a significant molecular framework in the discovery and development of new pesticides due to their high efficacy and broad spectrum of biological activities. acs.orgnih.gov Researchers have successfully leveraged the pyrimidine scaffold to create innovative insecticides, herbicides, and fungicides. nih.govacs.org The adaptability of the pyrimidine structure is crucial for developing new agrochemicals. researchgate.net

The pyrimidine scaffold is a cornerstone in the design of modern fungicides. acs.orgacs.org Scientists utilize strategies like active substructure splicing, where the pyrimidine ring is combined with other biologically active moieties to create hybrid molecules with enhanced antifungal properties. frontiersin.org

One approach involves designing and synthesizing novel pyrimidine derivatives that incorporate a 1,3,4-thiadiazole skeleton. frontiersin.org In a study, a series of these compounds were evaluated for their in vitro antifungal activity against various plant pathogens. The results indicated that several of the synthesized compounds exhibited significant fungicidal effects, with some even outperforming the commercial fungicide pyrimethanil. frontiersin.org

Another successful design strategy involves targeting specific fungal enzymes. Researchers have designed and synthesized a series of 2-phenylpyrimidine (B3000279) derivatives as inhibitors of CYP51, a crucial enzyme in fungi. nih.gov Through structural optimization, compounds with potent activity against a range of clinically relevant fungal strains were identified, demonstrating the potential of pyrimidine-based structures as lead compounds for new antifungal agents. nih.gov The introduction of a trifluoromethyl group into the pyrimidine scaffold has also been explored to create novel fungicides with significant activity against various forms of Botrytis cinerea and other plant pathogens. nih.gov

Table 1: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives

| Compound/Pathogen | EC₅₀ (μg/mL) against Phomopsis sp. | Reference |

|---|---|---|

| Compound 6h | 25.9 | frontiersin.org |

| Pyrimethanil (Control) | 32.1 | frontiersin.org |

| Compound C6 | Showed good efficacy against seven common clinically susceptible strains | nih.gov |

| Fluconazole (B54011) (Control) | Less effective than Compound C6 | nih.gov |

EC₅₀ represents the concentration of a compound that gives half-maximal response.

The pyrimidine core is a privileged scaffold in the development of new insecticides. acs.orgacs.org Its derivatives are credited with the creation of numerous commercial agrochemicals due to their potent insecticidal activity. researchgate.net Research focuses on modifying the pyrimidine ring with various functional groups to enhance efficacy and target specific pests. acs.org The broad-spectrum biological activities of pyrimidine compounds, including insecticidal properties, make them a key area of focus in pesticide innovation. nih.govresearchgate.net

Structure-Activity Relationship (SAR) is a fundamental concept in the design of new agrochemicals, guiding chemists in modifying molecular structures to improve properties like potency and selectivity. monash.edu For pyrimidine derivatives, SAR studies are crucial for optimizing their fungicidal and insecticidal activities. acs.orgnih.gov

In the context of insecticides, SAR studies have revealed key structural features that enhance biological activity. acs.org These include:

Substitutions at the 2-position: The presence of methyl and amide groups can be important for activity. acs.org

Substitutions at the 4-position: Introducing groups like trifluoromethyl (-CF₃), difluoromethyl (-CHF₂), or trifluoromethoxy (-OCH₂CF₃) can significantly increase insecticidal potency. acs.org

Substitutions at the 5-position: The introduction of halogen atoms, such as chlorine or bromine, is a common strategy to improve efficacy. acs.org

For fungicidal agents, SAR studies help in understanding how different substituents on the pyrimidine ring influence their effectiveness against various fungal pathogens. nih.gov By systematically altering the structure and observing the corresponding changes in antifungal activity, researchers can develop more potent and targeted fungicides. researchgate.netekb.eg This iterative process of design, synthesis, and biological evaluation, guided by SAR, is central to discovering novel pyrimidine-based agrochemicals. acs.orgnih.gov

Application in Materials Science (e.g., Corrosion Inhibition)

Beyond agrochemicals, pyrimidine derivatives have found significant applications in materials science, particularly as effective corrosion inhibitors for various metals and alloys. sdit.ac.inacademicjournals.orgresearchgate.net These organic compounds can adsorb onto a metal surface, forming a protective film that blocks the active sites for corrosion, thereby reducing the rate of degradation, especially in acidic environments. academicjournals.orgresearchgate.net The effectiveness of pyrimidine derivatives as corrosion inhibitors is attributed to the presence of nitrogen heteroatoms and π-electrons in their structure, which facilitate strong adsorption onto the metal surface. sdit.ac.in

Numerous studies have demonstrated the utility of pyrimidine compounds in protecting steel, mild steel, and copper from corrosion. sdit.ac.innih.govfrontiersin.org For instance, 2-Amino-4,6-dimethylpyrimidine has been shown to be a good mixed-type inhibitor for mild steel in a sulfuric acid solution, with its inhibition efficiency increasing with concentration to reach up to 87%. researchgate.net The adsorption of these molecules onto the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a stable protective monolayer. researchgate.net

Research on imidazo[1,2-a]pyrimidine derivatives has also shown outstanding performance in protecting mild steel in hydrochloric acid, achieving inhibition efficiencies greater than 90% at very low concentrations. frontiersin.org These findings highlight that pyrimidine derivatives function by adsorbing on the metal surface and suppressing both anodic and cathodic reactions of the corrosion process. nih.gov The environmentally benign nature of many pyrimidine compounds makes them an attractive alternative to more toxic traditional inhibitors. sdit.ac.inacademicjournals.org

Table 2: Corrosion Inhibition Efficiency of Various Pyrimidine Derivatives

| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine (ADMP) | Mild Steel | 0.5 M H₂SO₄ | 87 | researchgate.net |

| 2,4-diphenylbenzo academicjournals.orgresearchgate.netimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 M HCl | 90.5 | frontiersin.org |

| 2-(4-octylphenyl)-4-phenylbenzo academicjournals.orgresearchgate.netimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 M HCl | 91.9 | frontiersin.org |

| (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | Mild Steel | 1 M HCl | 83.8 |

| Pyrimidine-bichalcophene derivative (MA-1232) | Copper | 1 M HNO₃ | 99.14 | nih.gov |

Advanced Biological and Pharmacological Research Perspectives Mechanistic Focus

Elucidation of Molecular Mechanisms of Biological Action for Pyrimidine (B1678525) Derivatives

The therapeutic effects of pyrimidine derivatives stem from their ability to interact with and modulate various biological targets. Researchers have focused on understanding these interactions at a molecular level to develop more effective and specific drugs.

Enzyme Inhibition Studies (e.g., Kinase Inhibitors, DNA Gyrase)

The pyrimidine core is a common feature in numerous enzyme inhibitors, targeting a range of diseases from cancer to bacterial infections.

Kinase Inhibitors: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been successfully designed as kinase inhibitors. For instance, fused pyrido[2,3-d]pyrimidine (B1209978) structures can act as ligands for various receptors, including the ATP binding pocket of protein tyrosine kinases. chemicalbook.com The inhibition of these kinases can disrupt downstream signaling pathways responsible for cell proliferation and survival. chemicalbook.com Some pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to other therapies. diva-portal.org For example, one thieno[2,3-d]pyrimidine compound (B1) demonstrated an IC50 value of 13 nM against the EGFR-L858R/T790M mutant kinase. diva-portal.org Similarly, novel polycyclic pyrimidine derivatives have been developed as highly potent inhibitors of MAPK-interacting kinases (MNKs), which are involved in the progression of acute myeloid leukemia (AML). One such compound, 21e (NSP-1047), exhibited IC50 values of 0.5 nM and 0.1 nM for MNK1 and MNK2, respectively. nih.gov

DNA Gyrase Inhibitors: DNA gyrase is an essential bacterial enzyme required for DNA replication, making it an excellent target for antibiotics. nih.gov Pyrimidine derivatives have been identified as inhibitors of this enzyme. nih.gov Some fluorinated nicotinonitriles, which are precursors to fused pyrimidine systems, show promising inhibitory activity against DNA gyrase A, with one compound (3d) exhibiting an IC50 value of 1.68 µg/mL. nih.gov These inhibitors can function in two main ways: as ATP-competitive inhibitors that bind to the GyrB subunit's ATPase site, or as poisons that stabilize the DNA-gyrase cleavage complex, leading to double-strand DNA breaks.

Other Enzymes: The inhibitory action of pyrimidines extends to other enzyme classes. Novel synthesized pyrimidine derivatives have demonstrated effective inhibition against metabolic enzymes such as carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are associated with conditions like glaucoma and Alzheimer's disease. For example, these derivatives showed Ki values in the nanomolar range against hCA II (18.21 ± 3.66 nM to 136.35 ± 21.48 nM) and AChE (33.15 ± 4.85 nM to 52.98 ± 19.86 nM). Additionally, 2-phenylpyrimidine (B3000279) derivatives have been designed as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, making them potential antifungal agents. nih.gov

Receptor Ligand Binding and Modulation

The interaction of pyrimidine derivatives with cellular receptors is a key mechanism for their pharmacological effects. These interactions are often studied through binding assays and molecular modeling to understand the specific forces at play.

Pyrimidine-based structures can serve as ligands for a variety of receptors. chemicalbook.com For example, a large library of 2-amino-4,6-disubstituted-pyrimidine derivatives was synthesized and evaluated for binding to human adenosine (B11128) receptors (ARs). This work led to the identification of potent and highly selective antagonists for the A1 adenosine receptor, with some compounds showing Ki values below 50 nM and over 1000-fold selectivity against other AR subtypes. Molecular modeling suggests that a cyano group at the 5-position of the pyrimidine ring enhances the acidity of the exocyclic amino group, strengthening the hydrogen bond interaction with an asparagine residue (Asn6.55) in the receptor's binding site.

In the context of kinase inhibition, pyrimidine derivatives are often designed to bind to the ATP-binding pocket of the target kinase, acting as competitive inhibitors. nih.gov Molecular docking studies of a potent MNK2 inhibitor revealed five hydrogen bonds between the compound and the kinase's active site, including key interactions with the methionine residue (Met162) in the hinge region. nih.gov

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptotic Induction)

By inhibiting key enzymes and binding to receptors, pyrimidine derivatives can modulate critical cellular pathways, leading to outcomes such as the cessation of cell proliferation (cell cycle arrest) and programmed cell death (apoptosis). These mechanisms are central to their anticancer activity.

Cell Cycle Arrest: Many pyrimidine-based compounds have been shown to halt the cell cycle at specific phases, preventing cancer cells from dividing.

A 2-amino pyrimidine derivative (compound 9) caused a significant increase in the percentage of cells in the G2/M phase in MCF-7, HepG-2, and HCT-116 cancer cell lines.

Fused chromenopyrimidine derivatives have been shown to induce cell cycle arrest in the G1 phase in the MCF-7 human breast cancer cell line.

Other pyrido[3,2-d]pyrimidine (B1256433) derivatives were found to cause S phase arrest in HL-60 cells.

This cell cycle arrest is often a response to cellular stress or DNA damage induced by the compound, allowing the cell time for repair or, if the damage is too severe, triggering apoptosis.

Apoptotic Induction: Apoptosis is a crucial mechanism for eliminating cancerous cells. Pyrimidine derivatives can induce apoptosis through various signaling pathways.

The inhibition of MNK by pyrimidine derivatives can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis. nih.gov

Newly synthesized fused chromenopyrimidines were found to act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key regulators of the mitochondrial (intrinsic) apoptosis pathway.

Studies on other pyrimidine derivatives demonstrated an upregulation of pro-apoptotic proteins like Bax, Bad, and Bid, and a downregulation of anti-apoptotic Bcl-2, leading to the depolarization of the mitochondrial membrane and activation of caspases 9 and 3/7.

The 2-amino pyrimidine derivative 9 was shown to stimulate significant apoptosis in both MCF-7 and HepG-2 cells.